molecular formula C9H11NO4 B017791 D-Dopa CAS No. 5796-17-8

D-Dopa

Cat. No. B017791
CAS RN: 5796-17-8
M. Wt: 197.19 g/mol
InChI Key: WTDRDQBEARUVNC-ZCFIWIBFSA-N
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Description

D-Dopa, also known as D-3,4-dihydroxyphenylalanine, is similar to L-Dopa (levodopa), but with opposite chirality . While L-Dopa is moderately effective in the treatment of Parkinson’s disease (PD) and dopamine-responsive dystonia (DRD) by stimulating the production of dopamine in the brain, D-Dopa is biologically inactive .


Molecular Structure Analysis

D-Dopa has a chemical formula of C9H11NO4 and a molar mass of 197.19 g/mol . It includes a primary amine (-NH2), a carboxylic acid group (-C(O)OH), and an aromatic ring having two adjacent hydroxyl (-OH) substituents, a structure referred to as a catechol .


Chemical Reactions Analysis

D-Dopa is reported to be a potent, orally bioavailable, allosteric inhibitor of Glutamate Carboxypeptidase II . It’s also mentioned that there are reports of isomeric inversion of D-Dopa to L-Dopa via D-amino acid oxidase (DAAO) .


Physical And Chemical Properties Analysis

D-Dopa has a chemical formula of C9H11NO4 and a molar mass of 197.19 g/mol . More specific physical and chemical properties of D-Dopa are not provided in the retrieved papers.

Mechanism of Action

Target of Action

D-Dopa primarily targets Glutamate Carboxypeptidase II (GCPII) . GCPII is a zinc-dependent metalloenzyme implicated in numerous neurological disorders . D-Dopa acts as an allosteric inhibitor of GCPII .

Mode of Action

D-Dopa interacts with GCPII in a noncompetitive manner . It binds to an allosteric site on GCPII, which changes the enzyme’s conformation and inhibits its activity . This interaction results in significant inhibition of GCPII activity .

Biochemical Pathways

D-Dopa is part of a biochemical pathway that involves the conversion of L-Dopa to Dihydroxyphenylacetaldehyde (DHPAA) . DHPAA is highly reactive and can readily react with the primary amino groups of proteins, leading to protein crosslinking and inactivation . This pathway plays a vital physiological function in insects .

Pharmacokinetics

D-Dopa exhibits good metabolic stability and excellent pharmacokinetic properties . When administered orally, D-Dopa yields high plasma exposures (AUC plasma = 72.7 nmol·h/mL) and an absolute oral bioavailability of 47.7% . D-dopa brain exposures are low with auc brain = 242 nmol/g and AUC brain/plasma ratio of 003 . The pharmacokinetics of D-Dopa can be influenced by D-amino acid oxidase (DAAO), which can convert D-Dopa to L-Dopa .

Result of Action

The molecular and cellular effects of D-Dopa’s action primarily involve the inhibition of GCPII activity . This inhibition can impact various neurological processes due to the role of GCPII in neurological disorders .

Action Environment

The action, efficacy, and stability of D-Dopa can be influenced by various environmental factors. For instance, the presence of DAAO can affect the pharmacokinetics of D-Dopa, as DAAO can convert D-Dopa to L-Dopa . Additionally, the physiological environment in which D-Dopa operates, such as in the nervous system, can also impact its action and efficacy .

properties

IUPAC Name

(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206673
Record name Dopa D-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5796-17-8
Record name D-Dopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5796-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopa D-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopa D-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-D-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DOPA, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T862R29FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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